4-Bromocyclohex-2-ene-1-carboxylic acid
Description
4-Bromocyclohex-2-ene-1-carboxylic acid is a brominated cyclohexene derivative featuring a carboxylic acid functional group at position 1 and a bromine substituent at position 4 of the cyclohexene ring. The bromine atom introduces steric and electronic effects that influence reactivity, while the carboxylic acid group enhances polarity and acidity compared to ester or ketone analogs.
Properties
IUPAC Name |
4-bromocyclohex-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1,3,5-6H,2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSWAQPQCWROFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromocyclohex-2-ene-1-carboxylic acid typically involves the bromination of cyclohex-2-ene-1-carboxylic acid. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 4-Bromocyclohex-2-ene-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromocyclohex-2-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-hydroxycyclohex-2-ene-1-carboxylic acid.
Oxidation: Products may include 4-bromocyclohex-2-ene-1,2-dicarboxylic acid.
Reduction: Products may include 4-bromocyclohex-2-ene-1-methanol.
Scientific Research Applications
4-Bromocyclohex-2-ene-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromocyclohex-2-ene-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.
Comparison with Similar Compounds
Ethyl 2-Amino-4,6-Bis(4-Fluorophenyl)cyclohexa-1,3-Diene-1-Carboxylate
This compound, reported by Jasinski et al. (2012), shares a cyclohexene core but differs in substituents and functional groups:
- Substituents : Two 4-fluorophenyl groups at positions 4 and 6 (vs. a single bromine at position 4 in the target compound).
- Functional Groups: An ester (-COOEt) at position 1 and an amino (-NH2) group at position 2 (vs. a carboxylic acid (-COOH) at position 1 in the target compound).
- Conformation: The cyclohexa-1,3-diene ring adopts a screw-boat conformation with puckering parameters (Q = 0.355–0.434 Å, θ = 63.3–64.7°, φ = 269.7–271.3°) .
- Reactivity: The amino and ester groups enable nucleophilic and condensation reactions, whereas the carboxylic acid group in the target compound favors acid-catalyzed reactions (e.g., esterification).
Ethyl 6-(4-Bromophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate
This precursor to the compound in highlights the role of substituent positioning:
- Substituents : A 4-bromophenyl group at position 6 and a 4-fluorophenyl group at position 4 (vs. a bromine atom directly on the cyclohexene ring in the target compound).
- Functional Groups : A ketone (-CO-) at position 2 and an ester (-COOEt) at position 1 (vs. a carboxylic acid (-COOH) at position 1).
- Synthesis: Prepared via amination of cyclohexenone derivatives with ammonium acetate in glacial acetic acid . The target compound may undergo similar reactions but with distinct regioselectivity due to the carboxylic acid’s directing effects.
(Bromomethyl)cyclohexane (Cyclohexylmethyl Bromide)
This brominated cyclohexane derivative (CAS 2550-36-9) differs in structure and reactivity:
- Structure : A bromomethyl (-CH2Br) substituent on a saturated cyclohexane ring (vs. bromine on an unsaturated cyclohexene ring in the target compound).
- Molecular Weight : 177.08 g/mol (vs. ~219 g/mol for the target compound, estimated).
- Reactivity : The absence of a carboxylic acid group limits its utility in acid-driven reactions. However, the bromomethyl group is highly reactive in alkylation or nucleophilic substitution reactions .
Structural and Functional Group Analysis
Electronic and Steric Effects
Conformational Differences
- Cyclohexene rings with bulky substituents (e.g., 4-bromophenyl in ) exhibit dihedral angles of 76–81° between aromatic rings, contributing to non-planar conformations . In contrast, the target compound’s bromine atom on the cyclohexene ring may induce less distortion due to reduced steric demand.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
